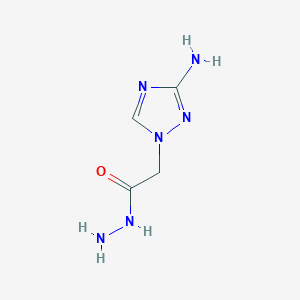

2-(3-Amino-1H-1,2,4-triazol-1-yl)acetohydrazid

Übersicht

Beschreibung

2-(3-Amino-1H-1,2,4-triazol-1-yl)acetohydrazide: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Wissenschaftliche Forschungsanwendungen

2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.

Materials Science: It is used in the development of new materials with specific properties such as conductivity and stability.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 3-amino-1,2,4-triazole, act as inhibitors of peroxidase enzymes . These enzymes play a crucial role in various biological processes, including cellular metabolism and defense mechanisms.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might interact with its target enzymes and inhibit their activity . This inhibition could lead to changes in the biochemical processes controlled by these enzymes.

Pharmacokinetics

It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . This solubility profile suggests that it could have good bioavailability.

Biochemische Analyse

Biochemical Properties

2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been reported to inhibit catalase, an enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen . This inhibition leads to an increase in hydrogen peroxide levels, which can induce oxidative stress and activate compensatory mechanisms involving glutathione peroxidase and glutathione reductase . Additionally, 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide interacts with imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis, acting as a competitive inhibitor .

Cellular Effects

The effects of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of catalase leads to increased hydrogen peroxide levels, which can affect cell signaling pathways such as the MAPK/ERK pathway, known for its role in cell proliferation and differentiation . Furthermore, the oxidative stress induced by elevated hydrogen peroxide levels can alter gene expression patterns, leading to changes in cellular metabolism and potentially triggering apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide exerts its effects through several mechanisms. It binds to the active site of catalase, inhibiting its activity and preventing the breakdown of hydrogen peroxide . This binding interaction is crucial for the compound’s ability to induce oxidative stress. Additionally, as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide interferes with histidine biosynthesis, which can impact protein synthesis and cellular growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained oxidative stress, affecting cellular homeostasis and potentially causing chronic cellular damage .

Dosage Effects in Animal Models

The effects of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may activate protective cellular mechanisms without causing significant damage . At high doses, the compound’s inhibitory effects on catalase and imidazoleglycerol-phosphate dehydratase can lead to severe oxidative stress, resulting in cellular toxicity and adverse effects such as tissue damage and organ dysfunction . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibition of catalase affects the hydrogen peroxide detoxification pathway, leading to increased oxidative stress . The compound also impacts the histidine biosynthesis pathway by inhibiting imidazoleglycerol-phosphate dehydratase, which can alter metabolic flux and affect the levels of histidine and related metabolites . These interactions underscore the compound’s potential to modulate metabolic processes and influence cellular function.

Transport and Distribution

Within cells and tissues, 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse readily through aqueous environments, facilitating its distribution within cells . Additionally, specific transporters may facilitate its uptake and accumulation in certain tissues, influencing its localization and activity . These transport mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide plays a critical role in its activity and function. The compound is known to localize primarily in the cytoplasm, where it interacts with catalase and other enzymes . Its presence in the cytoplasm allows it to modulate oxidative stress and influence cellular metabolism. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further refining its activity and effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide typically involves the following steps:

Formation of 3-amino-1H-1,2,4-triazole: This can be achieved by reacting hydrazine hydrate with formic acid and ammonium thiocyanate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-amino-1H-1,2,4-triazole: A precursor in the synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide.

1,2,4-triazole-3-thiol: Another triazole derivative with different functional groups and applications.

4-amino-1,2,4-triazole: Similar structure but different substitution pattern.

Uniqueness

2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on recent studies, highlighting its mechanisms of action, efficacy in various assays, and structural characteristics.

Chemical Structure and Properties

The chemical formula for 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide is C4H8N6O. It features a triazole ring that is known for its diverse pharmacological properties. The presence of the acetohydrazide moiety enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have shown that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance, derivatives of triazole have demonstrated inhibition of thymidylate synthase (TS), an important target in cancer therapy. In one study, compounds similar to 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide exhibited IC50 values ranging from 1.1 to 4.24 μM against various cancer cell lines such as MCF-7 and HCT-116 .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | MCF-7 | 1.1 | TS Inhibition |

| Compound 9 | HCT-116 | 2.6 | TS Inhibition |

| Compound 9 | HepG2 | 1.4 | TS Inhibition |

Antimicrobial Activity

The antimicrobial potential of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide has been evaluated against various pathogens. Research indicates that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specific studies have reported effective inhibition against Escherichia coli and Staphylococcus aureus with varying degrees of potency .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3-amino...) | E. coli | X μg/mL |

| 2-(3-amino...) | S. aureus | Y μg/mL |

(Note: Specific MIC values need to be sourced from detailed studies.)

The mechanisms by which 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide exerts its biological effects include:

- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; thus, its inhibition leads to reduced proliferation of cancer cells.

- Disruption of Bacterial Cell Wall Synthesis : The compound may interfere with bacterial cell wall integrity, leading to cell lysis.

- Interference with Metabolic Pathways : The presence of the triazole ring can disrupt various metabolic pathways in microorganisms.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Case Study A : A study involving a series of synthesized triazole compounds showed promising results in vitro against resistant strains of bacteria.

- Case Study B : Clinical trials demonstrated that triazole-based therapies could enhance the efficacy of standard chemotherapy agents in cancer treatment.

Eigenschaften

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6O/c5-4-7-2-10(9-4)1-3(11)8-6/h2H,1,6H2,(H2,5,9)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGVQDFRGRKMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234269 | |

| Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-88-9 | |

| Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.